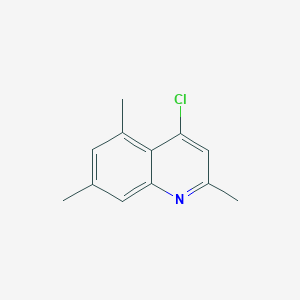

4-Chloro-2,5,7-trimethylquinoline

Descripción

Contextualization of Quinolone Scaffolds in Synthetic and Medicinal Chemistry

Quinoline (B57606) and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to multiple biological targets with high affinity. sigmaaldrich.commdpi.com This has led to their use in the development of a wide range of therapeutic agents. sigmaaldrich.comnih.gov The rigid, aromatic nature of the quinoline ring system provides a robust framework for the spatial orientation of functional groups, which is crucial for molecular recognition and biological activity. nih.govnih.gov In synthetic chemistry, quinolines serve as versatile building blocks for the construction of more complex molecules, including dyes and agrochemicals. nih.gov

Significance of Substituted Quinoline Derivatives as Advanced Chemical Entities

The introduction of substituents onto the quinoline core dramatically influences its electronic properties, solubility, and steric profile, thereby modulating its reactivity and biological efficacy. researchgate.netucsf.edu For instance, the presence of a chlorine atom, as in 4-chloroquinoline (B167314) derivatives, provides a reactive site for nucleophilic substitution, enabling the synthesis of a diverse library of compounds. nih.govresearchgate.net Methyl groups, on the other hand, can enhance lipophilicity and influence the metabolic stability of the molecule. The specific substitution pattern found in 4-Chloro-2,5,7-trimethylquinoline suggests a molecule designed with a unique combination of these electronic and steric features.

Research Rationale and Scope for this compound Investigations

The rationale for investigating this compound lies in the potential for this specific substitution pattern to yield novel chemical properties and biological activities. The combination of a reactive chloro group at the 4-position with multiple electron-donating methyl groups on both the pyridine (B92270) and benzene (B151609) rings could lead to unique reactivity profiles and interactions with biological targets. However, the current body of scientific literature lacks detailed research findings specifically on this compound. It is primarily available as a chemical building block for early-stage discovery research. sigmaaldrich.com

Chemical and Physical Properties

While detailed experimental data for this compound is not extensively documented, some fundamental properties can be tabulated based on available supplier information.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂ClN | sigmaaldrich.com |

| Molecular Weight | 205.68 g/mol | sigmaaldrich.com |

| CAS Number | 63136-64-1 | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | IQBVBMMNGRIPEI-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | Cc1cc(C)c2c(Cl)cc(C)nc2c1 | sigmaaldrich.com |

Synthesis of this compound

For instance, the synthesis of the related compound, 4-chloro-2,5-dimethylquinoline, is achieved by treating 2,5-dimethylquinolin-4(1H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃). nih.gov This reaction proceeds by converting the hydroxyl group of the quinolinone tautomer into a chloro group.

Hypothetical Synthetic Route:

Formation of the quinolinone precursor: The initial step would likely involve the synthesis of 2,5,7-trimethylquinolin-4(1H)-one. This could potentially be achieved through a Conrad-Limpach or a related cyclization reaction, starting from an appropriately substituted aniline (B41778) and a β-ketoester.

Chlorination: The resulting 2,5,7-trimethylquinolin-4(1H)-one would then be treated with a chlorinating agent like phosphorus oxychloride to yield the final product, this compound.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-2,5,7-trimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c1-7-4-8(2)12-10(13)6-9(3)14-11(12)5-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQBVBMMNGRIPEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(C=C2Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40489638 | |

| Record name | 4-Chloro-2,5,7-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40489638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63136-64-1 | |

| Record name | 4-Chloro-2,5,7-trimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63136-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2,5,7-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40489638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 63136-64-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Derivatization of 4 Chloro 2,5,7 Trimethylquinoline

Nucleophilic Substitution Reactions at the C-4 Position of the Quinoline (B57606) Ring.mdpi.comnih.govmdpi.com

The chlorine atom at the C-4 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the nitrogen atom in the quinoline ring, which stabilizes the intermediate Meisenheimer complex formed during the reaction. A variety of nucleophiles can displace the chloride ion, leading to a diverse range of 4-substituted quinoline derivatives.

Amination Reactions for 4-Aminoquinoline (B48711) Derivatives.nih.govnih.govmdpi.com

The reaction of 4-chloroquinolines with amines is a well-established method for the synthesis of 4-aminoquinoline derivatives. These reactions are typically carried out by heating the 4-chloroquinoline (B167314) with an excess of the desired amine, sometimes in a solvent or under neat conditions. nih.gov The regioselectivity of this reaction is high, with the substitution occurring exclusively at the C-4 position. nih.govmdpi.com

For instance, the reaction of 4-chloro-7-substituted-quinolines with mono or dialkyl amines yields the corresponding 4-aminoquinoline derivatives. nih.gov Similarly, the reaction of 2,4-dichloroquinazoline (B46505) precursors with various amines, including anilines, benzylamines, and aliphatic primary or secondary amines, consistently results in substitution at the 4-position. nih.gov

Table 1: Examples of Amination Reactions

| Reactant 1 | Reactant 2 | Product |

| 4,7-dichloroquinoline (B193633) | Ethane-1,2-diamine | N1-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine nih.gov |

| 7-substituted-4-chloro-quinoline | Butyl amine | Butyl-(7-substituted-quinolin-4-yl)-amine nih.gov |

| 7-substituted-4-chloro-quinoline | N,N-dimethyl-alkyl-diamine | N′-(7-substituted-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine nih.gov |

Reactions with Oxygen-Containing Nucleophiles

While less common than amination, reactions with oxygen-containing nucleophiles such as alkoxides and hydroxides can also occur at the C-4 position. These reactions typically require more forcing conditions compared to amination due to the lower nucleophilicity of oxygen nucleophiles. The products of these reactions are 4-alkoxy or 4-hydroxyquinoline (B1666331) derivatives. For example, the hydrolysis of 4,7-dichloroquinoline can lead to the formation of 7-chloro-4-hydroxyquinoline (B73993). orgsyn.org

Reactions with Sulfur-Containing Nucleophiles (e.g., Thiation).mdpi.comresearchgate.net

Sulfur nucleophiles, being generally more nucleophilic than their oxygen counterparts, react readily with 4-chloroquinolines. libretexts.org Thiols and thiolate anions can displace the chloride to form 4-thioether derivatives. A notable reaction is thiation, where a chloro group is converted to a thione (C=S) group. This can be achieved using reagents like sodium hydrosulfide (B80085) or thiourea. mdpi.comresearchgate.net For example, the reaction of 4-chloro-3-quinolinesulfonic acid with sodium hydrosulfide yields the corresponding 4-thioxo derivative. researchgate.net Similarly, 4-chloro-8-methylquinolin-2(1H)-one can be converted to its thione analogue. mdpi.com

Electrophilic Aromatic Substitution on the Quinoline Ring System.quimicaorganica.orgreddit.comyoutube.com

Electrophilic aromatic substitution on the quinoline ring system generally occurs on the benzene (B151609) ring rather than the pyridine (B92270) ring, which is deactivated by the electron-withdrawing nitrogen atom. youtube.com The positions most susceptible to electrophilic attack are C-5 and C-8. quimicaorganica.orgreddit.com This is because the carbocation intermediates formed by attack at these positions are more stable, as the positive charge can be delocalized over both rings without disrupting the aromaticity of the pyridine ring. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com For instance, nitration of 2,4,6-trimethylquinoline (B1265806) directs the nitro group to the 7-position.

Functionalization and Modification of Methyl Group Substituents.brieflands.comresearchgate.netresearchgate.net

The methyl groups on the quinoline ring can also be functionalized. One common approach involves the reaction of a methylquinoline with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA), which can lead to the formation of an enamine derivative. brieflands.comresearchgate.net For example, the reaction of 7-methyl-8-nitro-quinoline with DMFDMA yields 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline. brieflands.comresearchgate.net The methyl groups can also be involved in condensation reactions or be oxidized to carboxylic acids or aldehydes under appropriate conditions.

Ring-Opening and Rearrangement Mechanisms.wiley-vch.deresearchgate.net

Chemical Transformations Involving the Chlorine Atom

The chlorine atom at the C4 position of the quinoline ring in 4-chloro-2,5,7-trimethylquinoline is the most reactive site for nucleophilic substitution and a key handle for derivatization through various cross-coupling reactions. This reactivity is a hallmark of 4-chloroquinoline derivatives, driven by the electron-withdrawing nature of the heterocyclic nitrogen atom, which activates the C4 position towards nucleophilic attack. researchgate.net

Nucleophilic Aromatic Substitution (SNAr)

The 4-chloro substituent is readily displaced by a variety of nucleophiles. This type of reaction typically proceeds through an addition-elimination mechanism, forming a Meisenheimer-like intermediate. researchgate.net The presence of methyl groups at positions 2, 5, and 7 can influence the reaction rate through electronic and steric effects, but the fundamental reactivity remains.

Common nucleophiles employed in the derivatization of the 4-chloroquinoline scaffold include amines, thiols, and alkoxides.

Amination: The reaction with amines is one of the most widely utilized transformations for 4-chloroquinolines, leading to the synthesis of 4-aminoquinoline derivatives, a scaffold present in numerous biologically active compounds. nih.gov For instance, heating 4,7-dichloroquinoline with various amines, such as N,N-dimethyl-propane-1,3-diamine, results in the selective substitution of the C4-chlorine. nih.gov Similarly, this compound is expected to react with primary and secondary amines to yield the corresponding 4-amino-2,5,7-trimethylquinoline (B11905496) derivatives. The reaction conditions can range from heating the reactants together neat or in a suitable solvent like dichloromethane (B109758) or N-methylpyrrolidone. nih.govarkat-usa.org

Thiolation: Thiolates are effective nucleophiles for displacing the 4-chloro group. The reaction of 4-chloro-8-methylquinolin-2(1H)-one with alkanethiols in the presence of a base like sodium ethoxide yields the corresponding 4-alkylthio derivatives. mdpi.com A similar reaction of this compound with thiols would produce 4-thioether-substituted quinolines.

Azide (B81097) Substitution: The chlorine atom can be replaced by an azido (B1232118) group (N₃) by reacting with sodium azide. This reaction is typically performed in a polar aprotic solvent such as N-methylpyrrolidone or DMF. arkat-usa.orgresearchgate.net For example, 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione reacts with sodium azide at room temperature to afford the corresponding 4-azido derivative in high yield. researchgate.net The resulting 4-azidoquinolines are versatile intermediates for further transformations.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Analogous 4-Chloroquinolines

| Starting Material | Nucleophile | Reagents & Conditions | Product | Reference |

| 4,7-Dichloroquinoline | N,N-Dimethyl-propane-1,3-diamine | Neat, 130 °C, 8 h | N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine | nih.gov |

| 4-Chloro-8-methylquinolin-2(1H)-one | Ethanethiol | Sodium ethoxide | 4-Ethylthio-8-methylquinolin-2(1H)-one | mdpi.com |

| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Sodium azide | N-Methylpyrrolidone, Room temp., 3 h | 4-Azido-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | arkat-usa.orgresearchgate.net |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine (B178648) hydrate | Ethanol, Reflux | 4-Hydrazino-8-methylquinolin-2(1H)-one | mdpi.com |

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 4-position also serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This has become a powerful strategy for the synthesis of complex quinoline derivatives.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 4-chloroquinoline with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. researchgate.netlibretexts.org It is a highly versatile method for introducing aryl or heteroaryl substituents at the C4 position. The general mechanism involves oxidative addition of the chloroquinoline to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the product and regenerate the catalyst. libretexts.org While aryl chlorides are generally less reactive than bromides or iodides, the use of suitable phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) or SPhos, can facilitate the coupling of 4-chloroquinolines with various arylboronic acids. nih.govnih.gov

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the 4-chloroquinoline and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. organic-chemistry.org The reaction is valuable for synthesizing 4-alkynylquinolines, which are important precursors for more complex structures. libretexts.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org The reactivity of the halide in Sonogashira coupling follows the order I > Br > Cl, making the coupling of chloroquinolines more challenging, but achievable with appropriate catalyst systems. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an alternative to classical nucleophilic substitution for forming carbon-nitrogen bonds. It couples the 4-chloroquinoline with an amine and is particularly useful for coupling less nucleophilic amines or for reactions that require milder conditions.

Acyl Sonogashira Coupling: An extension of the Sonogashira reaction involves the coupling of terminal alkynes with acyl chlorides. mdpi.com While this reaction does not directly involve the chlorine on the quinoline ring, it highlights the diverse applications of palladium catalysis in modifying related structures.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Analogous Chloro-Heterocycles

| Reaction Type | Starting Material | Coupling Partner | Catalyst & Conditions | Product Type | Reference |

| Suzuki-Miyaura | 2-Aryl-4-chloro-3-iodoquinolines | Arylboronic acids | Pd(0)(PPh₃)₄, K₂CO₃, DMF, Reflux | 2,3-Diaryl-4-chloroquinolines | nih.gov |

| Suzuki-Miyaura | 4-Chloro quinoline derivatives | Arylboronic acids | Pd(PPh₃)₄, Base | 4-Arylquinolines | researchgate.net |

| Sonogashira | 2-Bromo-4-iodo-quinoline | Terminal alkyne | Pd(0) catalyst, Cu(I) cocatalyst, Amine base | 4-Iodo-2-alkynyl-quinoline | libretexts.org |

| Sonogashira | 4-Chloro-2-trichloromethylquinazoline | Phenylacetylene | Pd(OAc)₂, Cs₂CO₃, DMF | 4-Alkynyl-2-trichloromethylquinazoline | researchgate.net |

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. It relies on the magnetic properties of atomic nuclei to provide detailed information about the chemical environment of individual atoms. For 4-Chloro-2,5,7-trimethylquinoline, ¹H and ¹³C NMR are the primary techniques used, with advanced methods providing deeper insights into its stereochemistry.

While specific experimental NMR data for this compound is not widely available in published literature, the following sections describe the expected analysis based on the compound's structure and data from closely related quinoline (B57606) derivatives.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons and the protons of the three methyl groups.

The aromatic protons on the quinoline ring system would appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts and splitting patterns would be influenced by the positions of the chloro and methyl substituents. The protons on the benzene (B151609) and pyridine (B92270) rings would exhibit complex splitting patterns (doublets, triplets, or multiplets) due to coupling with adjacent protons.

The three methyl groups (at positions 2, 5, and 7) would each give rise to a singlet in the upfield region of the spectrum (typically δ 2.0-3.0 ppm), as they are not coupled to any adjacent protons. The precise chemical shift of each methyl signal would vary slightly depending on its position on the quinoline ring.

Illustrative ¹H NMR Data for a Related Compound

To illustrate, in the ¹H NMR spectrum of the related compound 4-chloro-2-(m-tolyl)quinoline, the methyl group appears as a singlet at δ 2.49 ppm, and the aromatic protons show a series of multiplets between δ 7.30 and 8.21 ppm. rsc.org

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. A ¹³C NMR spectrum of this compound would be expected to show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule, assuming no accidental overlap of signals.

The carbon atoms of the quinoline ring would resonate in the aromatic region (typically δ 120-160 ppm). The carbon atom bearing the chlorine atom (C4) would be significantly affected, as would the carbons bonded to the nitrogen and methyl groups. The three methyl carbons would appear in the upfield region of the spectrum (typically δ 15-25 ppm).

Illustrative ¹³C NMR Data for a Related Compound

For example, the ¹³C NMR spectrum of 4-chloro-2-(m-tolyl)quinoline shows signals for the methyl carbon at δ 21.6 ppm and a series of signals for the aromatic carbons between δ 119.2 and 157.5 ppm. rsc.org

Advanced NMR Techniques for Stereochemical and Conformational Studies

While this compound is an achiral molecule and does not exhibit complex stereochemistry, advanced NMR techniques could be employed for unambiguous signal assignment and to study subtle conformational aspects. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in definitively assigning each proton and carbon signal by revealing their correlations. For instance, an HMBC experiment would show correlations between the methyl protons and the quinoline ring carbons to which they are attached, confirming their positions.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a series of fragment ion peaks.

For this compound (C₁₂H₁₂ClN), the molecular ion peak would be expected at an m/z corresponding to its molecular weight (205.68 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The fragmentation pattern would likely involve the loss of a methyl group, a chlorine atom, or other small neutral molecules, providing further structural clues.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a "soft" ionization technique that typically results in less fragmentation than EI-MS. This makes it particularly useful for determining the molecular weight of a compound, as the molecular ion peak is often the most abundant peak in the spectrum. For this compound, a FAB-MS spectrum would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 206.

Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 206.07311 |

| [M+Na]⁺ | 228.05505 |

| [M-H]⁻ | 204.05855 |

| [M+NH₄]⁺ | 223.09965 |

| [M+K]⁺ | 244.02899 |

| [M]⁺ | 205.06528 |

Data sourced from computational predictions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS provides the exact mass of the molecular ion, which can be used to confirm its chemical formula. The high-resolution capability distinguishes the target compound from other molecules with the same nominal mass. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable insights into the molecule's structure. The fragmentation of quinoline derivatives often involves the loss of specific substituents, and for this compound, characteristic fragments would correspond to the loss of a chlorine atom or methyl groups. researchgate.net

Recent studies on similar quinoline derivatives have demonstrated the utility of HRMS in confirming their successful synthesis and purity. acs.orgnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific structural features.

Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹. orgchemboulder.com

Aliphatic C-H stretching: From the methyl groups, appearing just below 3000 cm⁻¹.

C=C and C=N stretching: Vibrations from the quinoline ring system are expected in the 1600-1400 cm⁻¹ region. orgchemboulder.commdpi.com

C-Cl stretching: A characteristic absorption for the carbon-chlorine bond is generally found in the 850-550 cm⁻¹ range. libretexts.orgelixirpublishers.com

The specific positions of these bands can be influenced by the substitution pattern on the quinoline ring. For instance, the IR spectra of quinoline itself show prominent bands that are sensitive to the molecular environment. astrochem.orgresearchgate.net The analysis of these vibrations provides a fingerprint for the molecule, confirming the presence of the key functional groups.

Table 1: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 orgchemboulder.com |

| Aliphatic C-H | Stretching | <3000 |

| Aromatic C=C/C=N | Stretching | 1600-1400 orgchemboulder.commdpi.com |

| C-Cl | Stretching | 850-550 libretexts.orgelixirpublishers.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is a valuable tool for monitoring the progress of chemical reactions. rsc.orgnih.gov For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions within the aromatic quinoline system. wikipedia.org

The position and intensity of these absorption bands are influenced by the substituents on the quinoline ring. The chloro and trimethyl groups will cause shifts in the absorption maxima compared to unsubstituted quinoline. researchgate.net For example, studies on other substituted quinolines have shown that the introduction of various groups leads to noticeable changes in their UV-Vis spectra. mdpi.com The electronic transitions in quinoline derivatives have been a subject of both experimental and theoretical studies. acs.orgnih.gov

This technique can be effectively used to monitor the synthesis of this compound by observing the appearance of the product's characteristic absorption bands or the disappearance of the reactants' bands over time.

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structure Determination

For instance, a study on the related compound 4-Chloro-2,5-dimethylquinoline revealed that the molecules are essentially planar and stack along a crystallographic axis. nih.govresearchgate.net The crystal structures of various other substituted quinolines have also been determined, providing valuable comparative data. rsc.orgnih.govrsc.org Such analyses are crucial for understanding intermolecular interactions, such as π-π stacking, which can influence the material's physical properties.

Table 2: Crystallographic Data for the Related Compound 4-Chloro-2,5-dimethylquinoline

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₀ClN nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/c researchgate.net |

| a (Å) | 6.9534 (9) nih.gov |

| b (Å) | 13.0762 (14) nih.gov |

| c (Å) | 10.4306 (11) nih.gov |

| β (°) | 99.239 (8) nih.gov |

| Volume (ų) | 936.09 (19) nih.gov |

Data from a related compound is provided for illustrative purposes.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the compound is vaporized and separated on a capillary column based on its boiling point and interactions with the stationary phase. youtube.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum that can be used for identification. GC-MS methods have been developed for the determination of quinoline and its derivatives in various matrices. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification and purity assessment of the target compound. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is widely used for the analysis and purification of a broad range of compounds, including quinoline derivatives. researchgate.netresearchgate.net In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.

For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). sielc.com The purity of the compound can be determined by the presence of a single major peak in the chromatogram, and the area of this peak can be used for quantification. HPLC is also instrumental in the purification of synthesized compounds. acs.orgsielc.com

Theoretical and Computational Investigations of 4 Chloro 2,5,7 Trimethylquinoline and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in its ground or excited states. These methods solve approximations of the Schrödinger equation to determine the electronic structure and, consequently, the preferred three-dimensional arrangement of atoms.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying quinoline (B57606) systems due to its favorable balance of accuracy and computational cost. DFT methods calculate the total energy of a molecule based on its electron density rather than a complex many-electron wavefunction. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and PBE0, paired with basis sets such as the Pople-style 6-31G** or 6-311G++, are commonly used to optimize molecular geometries and predict various properties.

For quinoline derivatives, DFT calculations are instrumental in several ways:

Geometry Optimization: Theoretical calculations can predict bond lengths, bond angles, and dihedral angles in the gaseous phase. These optimized structures can then be compared with experimental data, such as that from X-ray crystallography, to validate the chosen computational method. For instance, studies on substituted pyrimido[4,5-b]quinolines have shown that geometries optimized with the B3LYP/6-31G(d) level of theory are in good agreement with single-crystal XRD data. mdpi.com

Electronic Properties: DFT is used to calculate key electronic descriptors. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical. The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how a molecule will interact with other molecules, such as biological receptors or reactants.

While specific DFT studies on 4-Chloro-2,5,7-trimethylquinoline are not widely published, data from the closely related analog, 4-Chloro-2,5-dimethylquinoline, provides a basis for expected structural parameters. researchgate.netscispace.com The quinoline core is essentially planar, and the key geometric parameters can be precisely calculated.

Below is a hypothetical table of optimized geometrical parameters for this compound, based on typical results from a B3LYP/6-31G** calculation, for illustrative purposes.

| Parameter | Type | Atoms Involved | Predicted Value |

| Bond Length | C-Cl | C4-Cl | 1.74 Å |

| Bond Length | C-N | N1-C2 | 1.32 Å |

| Bond Length | C-N | N1-C8a | 1.38 Å |

| Bond Length | C-C | C2-C3 | 1.42 Å |

| Bond Angle | Cl-C-C | Cl-C4-C4a | 119.5° |

| Bond Angle | C-N-C | C2-N1-C8a | 117.8° |

| Dihedral Angle | C-C-C-C | C5-C5a-C6-C7 | ~0.0° |

Note: This table is illustrative and does not represent experimentally verified data for this specific compound.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. The Hartree-Fock (HF) method is the simplest ab initio approach, forming the foundation for more sophisticated techniques. gatech.edu Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2), provide higher accuracy by incorporating electron correlation effects. rsc.orgpku.edu.cn

For rigid molecules like this compound, conformational analysis is straightforward as the quinoline ring system is planar. However, for more flexible analogs, ab initio methods are invaluable. For example, a study on 1,2,3,4-tetrahydroquinoline (B108954) (THQ), which has a flexible saturated ring, used MP2 calculations to identify four stable conformers and the low energy barrier separating them. rsc.org This demonstrates the power of ab initio methods to map the potential energy surface and identify the most stable three-dimensional structures of flexible molecules.

These methods are also used to explore electronic properties that govern molecular interactions. Calculations on various quinoline derivatives have been used to find relationships between the charge distribution on the molecule and its ability to interact with biological targets like hematin. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations typically investigate static molecules, Molecular Dynamics (MD) simulations are used to study their behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular life. aimspress.com This is essential for understanding the conformational landscape—the full range of shapes a molecule can adopt—and its flexibility. pitt.edu

For a molecule like this compound, MD simulations can reveal:

Conformational Stability: By running a simulation for nanoseconds or longer, researchers can assess the stability of the molecule's structure. Key metrics like the Root Mean Square Deviation (RMSD) are used to track how much the structure deviates from its initial state over time. mdpi.com

Atomic Flexibility: The Root Mean Square Fluctuation (RMSF) of each atom can be calculated to identify which parts of the molecule are rigid and which are more flexible. mdpi.com In quinoline derivatives, this can highlight the movement of substituent groups relative to the rigid ring system.

Interactions with Environment: MD simulations are particularly powerful for studying how a molecule interacts with its surroundings, such as solvent molecules or a biological receptor. For instance, MD studies on quinoline derivatives have been used to analyze the stability of their complexes with enzymes, observing the intermolecular hydrogen bonds and other interactions that stabilize the binding. nih.gov

Studies on related systems, like haloalkane dehalogenases and cinchonine (B1669041) alkaloids (which contain a quinoline moiety), show that MD simulations can reveal distinct conformational states (e.g., "open" and "closed") that are crucial for biological function or reactivity. scispace.comnih.gov Car–Parrinello Molecular Dynamics (CPMD), an ab initio MD method, has been used to study the dynamics of hydrogen bonds in benzo[h]quinoline (B1196314) systems, showcasing the high level of detail achievable. mdpi.com

Below is an illustrative table showing the type of data obtained from an MD simulation analysis of a quinoline derivative in a protein binding site.

| Analysis Metric | Target | Result | Interpretation |

| RMSD | Protein Backbone | Average: 1.5 Å | The protein maintains a stable overall fold. |

| RMSD | Ligand | Average: 0.8 Å | The ligand is stably bound in the active site. |

| RMSF | Ligand Methyl Groups | High Fluctuation | The methyl groups are flexible and rotate freely. |

| Hydrogen Bonds | Ligand-Protein | 2 stable bonds | Specific residues are key for anchoring the ligand. |

Note: This table is illustrative, based on typical findings in MD simulation studies of ligand-protein complexes. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are invaluable in drug discovery and materials science for predicting the activity of new, unsynthesized molecules. nih.gov

For quinoline derivatives, QSAR models have been successfully developed to predict their activity against various biological targets. For example, a 3D-QSAR study on a large set of 349 quinoline derivatives identified key structural features for inhibiting Plasmodium falciparum, the parasite responsible for malaria. nih.gov These models use molecular fields, such as those from Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to quantify how steric bulk and electrostatic properties at different positions on the quinoline scaffold affect activity.

Key findings from such studies on quinolines often reveal that:

Steric Factors: Bulky substituents are favored in some regions, while they may be detrimental in others due to steric clashes with a receptor. nih.gov

Electronic Factors: The placement of electron-donating or electron-withdrawing groups can be critical. For example, an electron-rich atom might be favorable in one position, while an electron-deficient one is preferred elsewhere to optimize interactions. nih.gov

A QSAR model is typically represented by a statistical equation, but the results are often visualized with contour maps superimposed on a representative molecule. These maps show regions where specific properties should be enhanced or diminished to improve activity.

Elucidation of Reaction Mechanisms through Computational Approaches

Computational chemistry is a powerful tool for investigating how chemical reactions occur, complementing experimental studies by providing a detailed view of the reaction pathway. scirp.org For this compound, a key reaction of interest is the nucleophilic substitution at the C4 position, where the chlorine atom is replaced by another group. acs.orgacs.org

Computational approaches can elucidate this mechanism by:

Mapping the Potential Energy Surface (PES): Calculations are used to identify all relevant species along the reaction coordinate, including reactants, intermediates, transition states, and products.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy barrier. A lower barrier indicates a faster reaction. Computational studies on related aromatic amines have successfully mapped the PES to determine the most favorable reaction pathways. mdpi.com

Visualizing Transition States: The geometry of the transition state provides crucial information about how bonds are formed and broken during the reaction.

For the nucleophilic substitution on a 4-chloroquinoline (B167314), a computational study would likely investigate the Meisenheimer complex, a key intermediate in nucleophilic aromatic substitution. By calculating the energies of this intermediate and the associated transition states, researchers can explain the observed reactivity and regioselectivity of the reaction. Studies on the reactivity of related chloroquinolines have shown that the C4 position is highly susceptible to nucleophilic attack, a finding that can be rationalized through computational analysis of the molecule's electronic structure and the stability of reaction intermediates. acs.org

Bioactivity and Mechanistic Investigations of 4 Chloro 2,5,7 Trimethylquinoline Derivatives in Vitro Studies

Antimicrobial Activity and Associated Mechanisms of Action (in vitro)

There is no available information on the in vitro antibacterial or antifungal efficacy of 4-Chloro-2,5,7-trimethylquinoline or its derivatives. Studies on other quinoline (B57606) compounds have shown significant antimicrobial potential, often through mechanisms like inhibition of bacterial DNA gyrase and topoisomerase IV. However, these findings cannot be specifically attributed to the this compound structure.

No data is available regarding the spectrum of activity or the minimum inhibitory concentrations (MICs) of this compound derivatives against any bacterial strains.

Similarly, there are no published studies detailing the in vitro antifungal properties of this compound or its derivatives against any fungal species.

Anticancer and Antiproliferative Mechanisms (in vitro)

The potential for this compound derivatives to act as anticancer or antiproliferative agents has not been reported in the scientific literature. While numerous other quinoline derivatives have been investigated for their anticancer effects, this research does not extend to the specific compound .

There are no studies indicating that this compound or its derivatives inhibit tubulin polymerization, a mechanism of action for some known anticancer agents.

No data on the cytotoxic or antiproliferative effects of this compound derivatives on human cancer cell lines such as MCF7, MDA-MB468, KB, HT-29, or MKN45 is available.

There is no research available to suggest or hypothesize any interaction between this compound derivatives and DNA or enzymes like topoisomerases.

Modulation of Cellular Signaling Pathways (in vitro)

Derivatives of 4-aminoquinoline (B48711) have been investigated for their cytotoxic effects on various human cancer cell lines. nih.govnih.gov In a study examining a series of 4-aminoquinoline derivatives, significant cytotoxicity was observed against MCF7 and MDA-MB468 human breast tumor cell lines. nih.govnih.gov One particular derivative, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, demonstrated notable potency against MDA-MB-468 cells. nih.govnih.gov The introduction of a 7-chloro substitution in dimethyl alkyl aminoquinoline derivatives led to a five-fold increase in cytotoxicity against MDA-MB-468 cells when compared to chloroquine (B1663885). nih.gov Conversely, replacing the chloro group with fluoro, trifluoromethyl, or methoxy (B1213986) groups resulted in decreased cytotoxic activity against this cell line. nih.gov Another compound, butyl-(7-fluoro-quinolin-4-yl)-amine, showed more potent effects on MCF-7 cells compared to chloroquine. nih.govnih.gov

Furthermore, a broad series of 7-chloro-(4-thioalkylquinoline) derivatives were assessed for their cytotoxic activity against eight human cancer cell lines and four non-tumor cell lines. mdpi.com The results indicated that sulfanyl (B85325) and sulfinyl derivatives generally exhibited lower cytotoxicity compared to sulfonyl N-oxide derivatives. mdpi.com Notably, the CCRF-CEM leukemia cell line was found to be the most sensitive to the tested compounds. mdpi.com

The antiproliferative properties of 4-carbinol quinolines have also been noted, with their hydroxyl group acting as a suitable bioisostere for an amino group. durham.ac.uk Additionally, pyrazolo[4,3-f]quinoline derivatives have been synthesized and evaluated for their cytotoxicity and inhibitory activity against topoisomerase I/IIα, suggesting a potential mechanism for their anticancer effects. mdpi.com

Table 1: In Vitro Cytotoxicity of Selected 4-Aminoquinoline Derivatives

| Compound | Cell Line | GI₅₀ (µM) | Comparison |

|---|---|---|---|

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | 5-fold more potent than Chloroquine |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 | More potent than Chloroquine |

| Chloroquine | MDA-MB-468 | ~43.65 | - |

| Chloroquine | MCF-7 | 20.72 | - |

Data sourced from studies on 4-aminoquinoline derivatives, highlighting the enhanced cytotoxicity of specific substitutions. nih.govnih.gov

Antimalarial Activity and Biological Targets (in vitro)

Derivatives of 7-chloroquinoline (B30040) are a cornerstone in the development of antimalarial agents, with their mechanism of action often linked to the disruption of vital parasitic processes. nih.govmdpi.com

A critical target for many quinoline-based antimalarials is the inhibition of hemozoin formation in the parasite's acidic food vacuole. nih.gov The 7-chloro and 4-amino groups of the 4-aminoquinoline scaffold are crucial for this inhibitory effect. nih.gov These groups are believed to facilitate π-π interactions and association with heme, which in turn hinders the biocrystallization of heme into hemozoin. nih.govmdpi.com The accumulation of free heme is toxic to the parasite. The quinoline nucleus itself is essential for accumulating the compound within the parasite's digestive vacuole. nih.gov Hybrid molecules of 4-aminoquinoline-pyrano[2,3-c]pyrazole have demonstrated potent inhibition of hemozoin formation. nih.gov Similarly, a series of heterocyclic chloroquine hybrids, featuring a two-carbon chain at position four of the quinoline, significantly reduced heme crystallization with IC₅₀ values comparable to chloroquine. mdpi.com

While hemozoin inhibition is a primary mechanism, interactions with parasitic enzymes also contribute to the antimalarial activity of quinoline derivatives. A novel ferrocene-chloroquine analogue, 7-chloro-4-[[[2-[(N,N-substituted amino)methyl]ferrocenyl]methyl]amino]quinoline, was found to be 22 times more potent against schizontocides than chloroquine in vitro against a drug-resistant strain of Plasmodium falciparum. nih.gov This suggests that the modified structure may interact differently with parasitic targets or overcome resistance mechanisms. Additionally, a series of 7-chloroquinoline-based compounds synthesized via "click" chemistry showed high antimalarial activity against the chloroquine-resistant W2 strain of P. falciparum, with some derivatives exhibiting high selectivity indices. scielo.br This indicates that these hybrid molecules may have specific interactions with parasitic enzymes or other targets that are not affected by chloroquine.

Table 2: In Vitro Antimalarial Activity of Quinoline Derivatives

| Compound Class | Parasite Strain | In Vitro Activity (IC₅₀) | Key Findings |

|---|---|---|---|

| 4-Aminoquinoline-pyrano[2,3-c]pyrazole hybrids | P. falciparum (3D7, K1) | 0.02 - 0.30 µM (potent compounds) | Potent inhibition of both chloroquine-sensitive and -resistant strains. nih.gov |

| Heterocyclic chloroquine hybrids | P. berghei ANKA | < 10 µM | Significant reduction in heme crystallization. mdpi.com |

| Quinolinotriazole hybrids | P. falciparum (W2) | 1.72 - 8.66 µM | High activity against chloroquine-resistant strain with low cytotoxicity. scielo.br |

| Ferrocene-chloroquine analogue | P. falciparum (drug-resistant) | 22x more potent than Chloroquine | High potency against resistant schizontocides. nih.gov |

Anti-inflammatory Efficacy and Molecular Basis (in vitro)

Quinoline derivatives have demonstrated potential as anti-inflammatory agents in various in vitro models. The 4-aminoquinazoline scaffold, a related heterocyclic structure, is recognized as a privileged structure in medicinal chemistry and has been incorporated into compounds with anti-inflammatory properties. mdpi.com The anti-inflammatory effects of these compounds are often attributed to their ability to modulate inflammatory pathways. For instance, a study on a quinoline derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, loaded into soluble starch nanoparticles, investigated its effects against methotrexate-induced inflammation. nih.gov Histopathological examination in an experimental model revealed that treatment with this compound resulted in minimal inflammatory infiltration and congestion in lung tissue, as well as reduced inflammation in liver tissues. nih.gov This suggests that the compound may interfere with the production or action of pro-inflammatory mediators.

Antileishmanial Activity and Associated Biological Pathways (in vitro)

Several 7-chloroquinoline derivatives have shown promising in vitro activity against various Leishmania species. One such derivative, AM1009, was tested against two species that cause leishmaniasis and demonstrated a more selective action in killing the in vitro parasites compared to the control drug, clioquinol. nih.gov Another chloroquinoline derivative, 7-chloro-N,N-dimethylquinolin-4-amine (GF1059), was highly effective against L. infantum and L. amazonensis, showing high selectivity indices against both promastigotes and amastigotes. nih.gov This compound was also effective in treating infected macrophages and inhibited infection when parasites were pre-incubated with it. nih.gov

The mechanism of action of these compounds against Leishmania has been investigated. For some 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives, a potential leishmanicidal effect against Leishmania mexicana promastigotes was demonstrated. mdpi.com These compounds were shown to induce the collapse of the parasite's mitochondrial electrochemical membrane potential, indicating that mitochondrial dysfunction is a key biological pathway targeted by these derivatives. mdpi.com

Table 3: In Vitro Antileishmanial Activity of Chloroquinoline Derivatives

| Compound | Leishmania Species | Target Stage | Key Findings |

|---|---|---|---|

| AM1009 | Species causing tegumentary and visceral leishmaniasis | Promastigotes, Amastigotes | Better and more selective action compared to clioquinol. nih.gov |

| GF1059 (7-chloro-N,N-dimethylquinolin-4-amine) | L. infantum, L. amazonensis | Promastigotes, Amastigotes | High selectivity indices; effective in treating infected macrophages. nih.gov |

| 2-(7-Chloroquinolin-4-ylamino)ethyl benzoate derivatives | L. mexicana | Promastigotes | Induced collapse of mitochondrial electrochemical membrane potential. mdpi.com |

Applications and Significance of 4 Chloro 2,5,7 Trimethylquinoline in Synthetic and Medicinal Chemistry

Role as a Key Building Block in Complex Organic Synthesis

The chlorine atom at the 4-position of the quinoline (B57606) ring is a key feature, rendering the compound susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups, making it a versatile intermediate in the synthesis of more elaborate molecular architectures. General synthetic strategies for chloroquinolines often involve the cyclization of appropriately substituted anilines or the chlorination of the corresponding quinolinone precursors. google.comquora.comorgsyn.org While a specific, detailed industrial-scale synthesis for 4-Chloro-2,5,7-trimethylquinoline is not widely published, established methods for analogous compounds, such as the use of phosphorus oxychloride on the corresponding hydroxyquinoline, are likely adaptable. mdpi.comgoogle.com

The reactivity of the 4-chloro position is central to its utility. For instance, in related chloroquinolines, this position readily reacts with amines, thiols, and other nucleophiles to create a diverse range of derivatives. mdpi.comnih.gov This functionalization is a cornerstone of its role as a building block, enabling chemists to tailor the properties of the resulting molecules for specific applications.

Contribution to the Synthesis of Pharmacologically Relevant Compounds

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. dntb.gov.uanih.gov Chloroquinolines, in particular, have historically been crucial in the development of antimalarial agents. The chlorine atom at the C-4 position is a common feature in many antimalarial drugs, and its replacement with various amino side chains has been a successful strategy for developing new therapeutic agents. nih.gov

Utility in Materials Science Research

The application of quinoline derivatives extends beyond medicine into the realm of materials science. The planar, aromatic nature of the quinoline ring system, combined with the potential for functionalization, makes these compounds interesting candidates for the development of novel organic materials. researchgate.net While specific research detailing the use of this compound in materials science is limited, related quinoline compounds have been incorporated into polymers and other materials with potential applications in electronics and photonics. The ability to introduce different functional groups via the reactive chlorine atom could allow for the tuning of the electronic and photophysical properties of materials derived from this compound.

Future Research Directions and Emerging Perspectives

Development of Novel and More Efficient Synthetic Pathways

While classical methods for quinoline (B57606) synthesis like the Combes, Doebner-von Miller, and Friedländer reactions are well-established, the future lies in developing more atom-economical, efficient, and environmentally benign pathways. nih.govtandfonline.com For a polysubstituted quinoline such as 4-Chloro-2,5,7-trimethylquinoline, research could focus on:

One-Pot, Multi-Component Reactions (MCRs): Designing MCRs that bring together simple precursors to construct the substituted quinoline core in a single step would significantly improve efficiency, reduce waste, and simplify purification processes. tandfonline.com

C-H Bond Activation/Functionalization: Modern synthetic strategies increasingly rely on the direct functionalization of carbon-hydrogen bonds. Future pathways could involve the late-stage chlorination or methylation of a pre-formed quinoline scaffold, offering novel and more direct routes to the target molecule. mdpi.com Ruthenium-catalyzed reactions, for instance, have been used to create substituted quinolines through aza-Michael addition and intramolecular annulation. rsc.org

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and easier scalability. Developing a flow-based synthesis for this compound could be a significant step towards efficient industrial production.

Exploration of Undiscovered Reactivity Profiles and Catalytic Applications

The reactivity of the 4-chloroquinoline (B167314) moiety is a key area for future exploration. The chlorine atom at the C-4 position is susceptible to nucleophilic aromatic substitution (SNAr), making it a versatile handle for further derivatization. nih.govresearchgate.net

Novel Coupling Reactions: Expanding the scope of coupling partners beyond simple amines or thiols could lead to a diverse library of new derivatives. nih.govnih.gov Palladium, nickel, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) could be explored to introduce novel carbon-based or heteroatomic substituents at the C-4 position.

Organocatalysis: Quinine, a naturally occurring quinoline alkaloid, is a renowned organocatalyst. Investigating whether this compound or its derivatives can act as catalysts for asymmetric reactions is a promising avenue. nih.gov For example, aminomefloquine derivatives have shown potential as catalysts in Michael additions. nih.gov

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers mild and efficient conditions for a variety of chemical transformations. Studying the photochemical reactivity of this compound could uncover new reaction pathways, such as radical-based functionalizations.

A summary of potential catalytic applications for quinoline derivatives is presented in the table below.

| Catalysis Type | Potential Application for Quinoline Derivatives | Reference |

| Organocatalysis | Asymmetric Michael Addition | nih.gov |

| Transition Metal Catalysis | Olefin Oligomerization and Polymerization | researchgate.net |

| Photocatalysis | Oxidative Cyclization for Quinoline Synthesis | mdpi.com |

| Heterogeneous Catalysis | Oxidation of 8-hydroxyquinoline | rsc.org |

Advanced Mechanistic Studies on Biological Interactions (in vitro)

Given the broad biological activities of quinoline compounds, including antimalarial, anticancer, and antimicrobial effects, detailed in vitro studies are crucial to understand the potential of this compound. ijpsjournal.combenthamscience.comresearchgate.net

Target Identification and Validation: The primary goal would be to identify the specific cellular targets. For anticancer activity, this could involve screening against a panel of kinases, topoisomerases, or other enzymes crucial for cancer cell proliferation. nih.gov For instance, novel quinoline-benzimidazole hybrids have been evaluated for their antiproliferative activity against various tumor cell lines, with molecular docking studies suggesting potential binding to tyrosine-protein kinase c-Src. mdpi.com

Enzyme Inhibition Assays: Quantitative in vitro assays are needed to determine the inhibitory concentration (IC₅₀) against purified enzymes. For example, novel quinoline derivatives have been tested for their ability to inhibit DNA gyrase and lanosterol (B1674476) 14α-demethylase, key enzymes in bacteria and fungi, respectively. nih.gov

Cell-Based Assays: Beyond simple cytotoxicity, advanced cell-based assays can elucidate the mechanism of action. nih.gov This includes studying effects on the cell cycle, induction of apoptosis (programmed cell death), and disruption of mitochondrial membrane potential. nih.govmdpi.com

Biophysical Techniques: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity and thermodynamics of the interaction between the compound and its biological target, providing a deeper understanding of the molecular recognition process.

Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry and Drug Discovery

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govnih.gov

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms. By training a model on a dataset of quinoline derivatives with known activities, it becomes possible to predict the biological activity of new, unsynthesized compounds like derivatives of this compound. nih.gov

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules with desired properties. azoai.com A model could be trained on the vast chemical space of known bioactive quinolines to generate novel structures based on the this compound scaffold, optimized for specific targets. azoai.comresearchgate.net A Medical Generative Adversarial Network (MedGAN) has already been successfully used to generate novel quinoline scaffolds. azoai.com

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and even suggest optimal synthetic routes. researchgate.net This could accelerate the development of the novel synthetic pathways mentioned in section 8.1, saving significant time and resources in the lab.

ADME/Tox Prediction: Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties is critical. ML models can predict these properties in silico, helping to prioritize compounds with favorable drug-like profiles for synthesis and further testing. mdpi.com

Innovations in Sustainable Synthesis and Green Chemistry Methodologies

The principles of green chemistry are becoming increasingly important in chemical synthesis to minimize environmental impact. tandfonline.comijpsjournal.com Future research on this compound should incorporate these principles.

Use of Greener Solvents: Replacing traditional, hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO₂ is a key goal. acs.org Water-based synthesis of quinoline-2,4-dicarboxylic acids has been reported with excellent yields. acs.org

Development of Recyclable Catalysts: Employing heterogeneous or nanocatalysts that can be easily recovered and reused for multiple reaction cycles improves sustainability. nih.gov Magnetic nanoparticles, for instance, have been used as recyclable catalysts in quinoline synthesis. acs.org

Energy-Efficient Synthesis: Exploring energy-efficient techniques such as microwave-assisted or ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijpsjournal.comnih.gov

Bio-based Feedstocks: Investigating the use of renewable, bio-based starting materials instead of petroleum-derived precursors would represent a major advance in the sustainable production of quinoline derivatives.

The table below highlights several green chemistry approaches applicable to quinoline synthesis.

| Green Chemistry Approach | Example/Method | Benefit | Reference |

| Green Solvents | Synthesis in water or ethanol | Reduced toxicity and environmental impact | acs.org |

| Alternative Catalysts | Formic acid, Amberlyst-15, nanocatalysts | Renewable, biodegradable, or recyclable catalysts | nih.govijpsjournal.comacs.org |

| Energy Efficiency | Microwave or ultrasound irradiation | Reduced reaction times and energy usage | tandfonline.comijpsjournal.comnih.gov |

| Atom Economy | Multi-component domino reactions | Minimized waste, increased efficiency | tandfonline.com |

Q & A

Q. What are the standard synthetic protocols for 4-chloro-2,5,7-trimethylquinoline, and how can reaction conditions be optimized?

The synthesis of this compound can be approached via classical quinoline frameworks such as the Conrad-Limpach or Skraup syntheses, which involve cyclization of substituted aniline derivatives. For example, halogenation and alkylation steps may be introduced to install chloro and methyl groups at specific positions. Optimization typically involves adjusting reaction parameters such as temperature (e.g., 80–120°C for chlorination with POCl₃), solvent polarity (e.g., DMF for nucleophilic substitution), and catalysts (e.g., Lewis acids for regioselective methylation). Evidence from related quinoline derivatives suggests that decarboxylation and chlorination steps require precise pH control to avoid side products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key techniques include:

- 1H/13C NMR : Assigns methyl (δ 2.3–2.8 ppm) and chloro-substituted aromatic protons (δ 7.5–8.5 ppm) while confirming regiochemistry .

- IR Spectroscopy : Identifies C-Cl stretches (550–750 cm⁻¹) and C-N vibrations (1350–1500 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 209.07 for C₁₂H₁₂ClN) and fragmentation patterns .

- HPLC-UV : Quantifies purity and resolves isomers using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How do substituent positions (e.g., 4-chloro vs. 2,5,7-methyl groups) influence the biological or catalytic activity of quinoline derivatives?

Substituent placement critically impacts electronic and steric properties. For instance:

- Electron-withdrawing chloro groups at position 4 enhance electrophilicity, potentially improving binding to biological targets (e.g., enzymes) .

- Methyl groups at positions 2,5,7 increase lipophilicity, affecting membrane permeability in drug-design contexts. Comparative SAR studies using analogs like 4,7-dichloroquinoline show that methyl substitutions reduce metabolic degradation .

Q. What computational methods are used to predict the reactivity and stability of this compound under varying conditions?

Density Functional Theory (DFT) calculations model electron distribution, predicting sites for electrophilic attack (e.g., C-3 for further functionalization). Molecular dynamics simulations assess solubility and aggregation tendencies in solvents like DMSO or ethanol. These methods help optimize synthetic routes and predict degradation pathways (e.g., photolysis susceptibility) .

Q. How can researchers resolve contradictions in analytical data (e.g., unexpected byproducts in synthesis)?

Contradictions often arise from residual reactants or side reactions. Strategies include:

- Quenching agents : Ascorbic acid eliminates interfering oxidants (e.g., ClO₂) before HPLC analysis .

- Isotopic labeling : Tracking 13C or ²H in precursors clarifies reaction mechanisms.

- 2D NMR (COSY, HSQC) : Differentiates regioisomers by correlating proton and carbon shifts .

Q. What methodologies evaluate the environmental stability of this compound, particularly under oxidative or photolytic conditions?

Stability studies employ:

- Photodegradation assays : UV-Vis spectroscopy monitors degradation kinetics under simulated sunlight (λ = 290–400 nm) .

- Advanced Oxidation Processes (AOPs) : Ozonation or Fenton reactions quantify breakdown products via LC-MS .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition thresholds (e.g., >200°C for methylated quinolines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.